molecular formula C10H9BrF2 B13233155 1-(Bromodifluoromethyl)-4-cyclopropylbenzene

1-(Bromodifluoromethyl)-4-cyclopropylbenzene

Cat. No.: B13233155
M. Wt: 247.08 g/mol
InChI Key: SZXOMPVEZJMBHX-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-4-cyclopropylbenzene is an organic compound that features a bromodifluoromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a cyclopropylbenzene derivative with bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethylated derivatives, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1-(Bromodifluoromethyl)-4-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromodifluoromethyl)-4-cyclopropylbenzene involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

  • 1-(Chlorodifluoromethyl)-4-cyclopropylbenzene
  • 1-(Trifluoromethyl)-4-cyclopropylbenzene
  • 1-(Difluoromethyl)-4-cyclopropylbenzene

Comparison: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine atom can be readily substituted, making it a versatile intermediate in organic synthesis. In contrast, the chlorodifluoromethyl and trifluoromethyl analogs may exhibit different reactivity and stability profiles .

Properties

Molecular Formula

C10H9BrF2

Molecular Weight

247.08 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4-cyclopropylbenzene

InChI

InChI=1S/C10H9BrF2/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2

InChI Key

SZXOMPVEZJMBHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

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